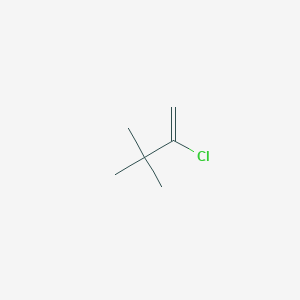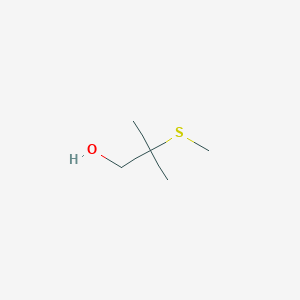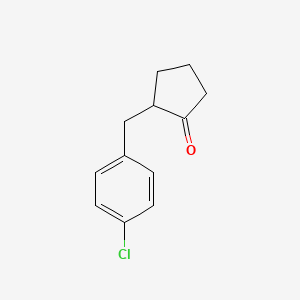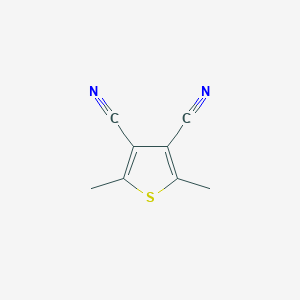
3-chloro-N,N-diethylpropanamide
Übersicht
Beschreibung
3-chloro-N,N-diethylpropanamide is a chemical compound with the CAS Number: 28226-88-2 . It has a molecular weight of 163.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C7H14ClNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy Analysis
Research on structurally related compounds, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, involves detailed analysis of molecular structure and vibrational spectra. These studies use techniques like Hartree-Fock and density functional methods, providing insights into the molecular geometry and vibrational frequencies of these compounds, which are essential for understanding their chemical properties and potential applications (Arslan, Flörke, Külcü, & Binzet, 2007).
Antibacterial Coatings
Compounds with a similar structure, like N-halamine polyelectrolytes, have been developed for antibacterial coatings on textiles. These compounds demonstrate significant efficacy against bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential for biomedical applications (Liu, Li, Cheng, Ren, & Huang, 2015).
Spectral and Structural Analysis in Drug Development
In drug development, the synthesis and characterization of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which share similarities with 3-chloro-N,N-diethylpropanamide, are crucial. These studies, which include spectral IR, NMR UV-Vis investigations, and DFT calculations, are vital for developing new pharmaceutical compounds (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Luminescence Sensitization in Nanoparticles
Research has been conducted on compounds like 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine, which are used to sensitize luminescence in lanthanide ions. Such research has implications in areas like nanotechnology andmaterials science, where these compounds can enhance the efficiency of luminescent materials (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Reduction of Acrylamide in Food Processing
In the food industry, studies on compounds like 3-Aminopropanamide, closely related to this compound, show potential for reducing acrylamide in thermally processed foods. This research is vital for improving food safety and reducing the presence of harmful contaminants in food products (Wu, Zheng, Zhang, Huang, & Ou, 2018).
Environmental Remediation
Research on the degradation of atrazine, which shares structural similarities with this compound, in various redox conditions, contributes to environmental remediation efforts. Understanding how these compounds interact in different environmental conditions is crucial for developing effective strategies for contaminant removal from soil and water (Crawford, Traina, & Tuovinen, 2000).
Synthesis of Novel Antimicrobial Agents
Efficient synthesis methods for structurally related compounds, such as 3-chloro-4-(4-(diethylamino)-2-hydroxyphenyl)-1-(substitutedphenyl)-azetidin-2-one, have been developed. These compounds exhibit potential as antimicrobial agents, demonstrating the importance of synthetic chemistry in developing new pharmaceuticals (Raval, Patel, Patel, Patel, & Desai, 2009).
Chiral Precursor Synthesis
The asymmetric reduction of related compounds, such as 3-chloropropiophenone, to produce chiral precursors for antidepressants highlights the importance of stereochemistry in pharmaceutical synthesis. These processes are essential for producing high-purity, chirally pure compounds for medical applications (Yang, Zhimin, Yao, & Xu, 2009).
Eigenschaften
IUPAC Name |
3-chloro-N,N-diethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAQTCSKOHARRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3381879.png)




